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molecular formula C17H17NO4 B8606555 1-(3,4,5-Trimethoxyphenyl)-3-(3-pyridinyl)-2-propene-1-one

1-(3,4,5-Trimethoxyphenyl)-3-(3-pyridinyl)-2-propene-1-one

Cat. No. B8606555
M. Wt: 299.32 g/mol
InChI Key: KALPFVZZLNRVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05500429

Procedure details

Combine 3,4,5-trimethoxyacetophenone (5.25 g, 25 mmol), 3-pyridinecarboxaldehyde (2.35 mL, 25 mmol), piperidine (4.93 mL, 50 mmol), acetic acid (2.86 mL, 50 mmol) and ethanol (25 mL). Heat at reflux for 6 hour s, passing the distillate through a column of 3 Å molecular si eves (25 g). Dilute with ethyl acetate (600 mL), wash with IN sodium hydroxide (200 mL), then water, then saturated sodium chloride. Dry (MgSO4) and evaporate the solvent. Purify by silica gel chromatography (90% ethyl acetate/hexane). Recrystallize (methylene chloride/ethyl ether/hexane) to yield 1.75 g of the title compound; mp 137°-8° C.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Quantity
4.93 mL
Type
reactant
Reaction Step Three
Quantity
2.86 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)=[O:3].[N:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH:22]=O)[CH:17]=1.N1CCCCC1.C(O)(=O)C>C(OCC)(=O)C.C(O)C>[CH3:15][O:14][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[CH:22][C:18]2[CH:17]=[N:16][CH:21]=[CH:20][CH:19]=2)[CH:9]=[C:8]([O:10][CH3:11])[C:7]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
4.93 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hour s
Duration
6 h
WASH
Type
WASH
Details
wash with IN sodium hydroxide (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography (90% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
Recrystallize (methylene chloride/ethyl ether/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(C=CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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